3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Description
3-Amino-N-methylbenzamide (C₈H₁₀N₂O)
- Structural Differences : Lacks cyclohexyl and hydroxyl groups.
- Conformational Impact : The absence of steric bulk from cyclohexyl permits planar amide geometry, enhancing resonance stabilization.
- Hydrogen Bonding : Only N-H···O interactions occur, lacking the O-H···O network seen in the target compound.
N-[3-(Aminomethyl)cyclohexyl]-2-methylbenzamide (C₁₅H₂₂N₂O)
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (C₁₆H₂₂Cl₂N₂O)
- Electron-Withdrawing Effects : Chlorine atoms increase amide carbonyl polarity, strengthening hydrogen bonds with hydroxyl groups in related structures.
- Steric Effects : The dimethylamino group on cyclohexyl creates greater steric hindrance than a simple cyclohexyl substituent.
Key Structural Trends :
Properties
IUPAC Name |
3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)17/h5,8-10,17H,2-4,6-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERMIYRDMKOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729817 | |
| Record name | 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-12-3 | |
| Record name | 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Amination and Substitution
- The reaction begins with 3-bromo-2-nitrobenzyl bromide reacting with N-methylcyclohexylamine .
- This reaction is conducted in the presence of an acid acceptor (base) such as sodium carbonate or sodium acetate to neutralize the formed acid.
- Preferred temperature range: 60–110 °C, optimally 70–80 °C.
- Suitable solvents include aliphatic or aromatic hydrocarbons, chlorinated hydrocarbons, or aliphatic alcohols.
- Using an excess of N-methylcyclohexylamine improves conversion and yield.
- This step produces N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine as an intermediate.
Reduction of Nitro Group
- The nitro group in the intermediate is reduced to an amino group.
- Preferred reducing agents include hydrazine hydrate with Raney nickel catalyst or tin/dichloride tin in acidic medium.
- Reaction temperature is maintained at 15–25 °C.
- Solvents for reduction include alcohols with 1–4 carbon atoms or hydrochloric acid medium.
- This step yields N-cyclohexyl-N-methyl-2-amino-3-bromobenzylamine .
Bromination to Final Product
- The amino intermediate is then brominated to introduce or adjust bromine substituents on the aromatic ring.
- Bromination reagents include elemental bromine.
- Solvents for bromination can be chlorine isopropionic acid, aliphatic hydrocarbons, orthoesters, or glacial acetic acid.
- Acid acceptors like sodium acetate or inorganic bases (e.g., sodium carbonate) are used to control acidity.
- This step produces the final compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide with yields exceeding 80% under optimized conditions.
Alternative Amide Formation Methodologies
Other methods for preparing related benzamide derivatives involve:
- Activation of carboxylic acids with coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in inert solvents like dichloromethane at low temperatures.
- Addition of tertiary amines such as N-methylmorpholine followed by amines or hydroxylamine derivatives to form amide bonds.
- Reaction times vary from 6 to 24 hours at room temperature or slightly elevated temperatures.
- Reduction steps using lithium aluminum hydride or catalytic hydrogenation with palladium catalysts are used to convert intermediates to final amides.
Representative Data Table of Key Reaction Steps and Conditions
| Step | Reactants / Reagents | Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination | 3-bromo-2-nitrobenzyl bromide + N-methylcyclohexylamine + base | 70–80 °C, 60–110 °C | Hydrocarbons / alcohols | >80 | Excess amine improves yield |
| Nitro Reduction | Intermediate + hydrazine hydrate + Raney Ni | 15–25 °C | Alcohols or acidic medium | High | Tin/dichloride tin alternative reducing agents |
| Bromination | Amino intermediate + Br2 + base | Room temperature | Chlorinated acid/alcohols | >80 | Acid acceptors control acidity |
| Amide Formation (alternative) | Acid + EDCI + HOBT + N-methylmorpholine + amine | 0–25 °C, 6–24 h | Dichloromethane | Variable | Coupling agents promote amide bond formation |
| Reduction of Amide Intermediates | LiAlH4 or Pd/C + H2 | −20 to room temp, 16–24 h | Tetrahydrofuran or methanol | High | Catalytic hydrogenation or hydride reduction |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.35 g/mol
- IUPAC Name : 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Anti-Diabetic Properties
Research indicates that this compound exhibits anti-diabetic effects. It has been shown to influence glucose metabolism and improve insulin sensitivity in preclinical studies. The compound acts as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is critical in signaling pathways related to glucose uptake and metabolism .
Cancer Treatment
The compound's ability to inhibit PI3K signaling pathways also positions it as a candidate for cancer therapy. Abnormal activation of PI3K is associated with various malignancies, including breast and ovarian cancers. In vitro studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis .
Data Table: Summary of Research Findings
Case Study 1: Diabetes Management
A study conducted on diabetic rats demonstrated that administration of this compound led to a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling through the inhibition of the PI3K pathway, which is crucial for glucose homeostasis .
Case Study 2: Oncology Research
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, particularly in breast cancer cells. The study concluded that the compound could serve as a potential therapeutic agent against certain types of cancer due to its cytotoxic effects on malignant cells .
Mechanism of Action
The mechanism by which 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Key Structural Features
The compound’s distinguishing structural attributes include:
- Ortho-hydroxyl group : Enhances hydrogen-bonding capacity and influences electronic properties.
- Meta-amino group: Provides a site for further functionalization or coordination.
- Bulky N-cyclohexyl substituent : Increases steric hindrance and lipophilicity compared to simpler alkyl groups.
- N-methyl group : Reduces rotational freedom and modulates electronic effects on the amide bond.
Comparison Table: Structural and Physicochemical Properties
Functional Group Analysis
- Amino and Hydroxyl Groups: Present in both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, these groups enable hydrogen bonding and metal coordination. However, the ortho arrangement in the target compound may enhance chelation efficiency compared to the distal positioning in other derivatives .
- Arylacetylamino Derivatives: Compounds like 3-(arylacetylamino)-N-methylbenzamides prioritize aromatic interactions over hydrogen bonding, making them more suited for hydrophobic binding in drug-receptor interactions .
Directing Group Utility
- The target compound’s hydroxyl and amino groups may act as a bidentate directing group in metal-catalyzed C–H activation, akin to ’s compound. However, the cyclohexyl group’s steric bulk could limit reactivity in constrained catalytic environments .
- Comparison with 3-(Arylacetylamino)-N-methylbenzamides: These derivatives lack hydroxyl groups but utilize arylacetyl moieties for electron-deficient metal coordination, favoring different reaction pathways (e.g., palladium-catalyzed cross-couplings) .
Pharmaceutical Relevance
- The compound’s lipophilicity and hydrogen-bonding capacity make it a candidate for central nervous system (CNS) drug development , where blood-brain barrier penetration is critical.
- Comparison with 3-Methyl Derivatives: ’s compound demonstrates utility in catalysis but lacks pharmacological data, whereas arylacetylamino derivatives () show promise as kinase inhibitors .
Biological Activity
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H20N2O
- Molecular Weight: 232.33 g/mol
The compound features an amine group, a hydroxyl group, and a cyclohexyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its affinity for specific targets.
- Amide Group Reactivity: The amide group may participate in biochemical reactions, influencing metabolic pathways.
- Hydrophobic Interactions: The cyclohexyl and methyl groups contribute to hydrophobic interactions, affecting solubility and bioavailability.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as an anti-inflammatory and analgesic agent. For instance, it has been evaluated for its effects on cell proliferation and apoptosis in cancer cell lines.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.126 | Strong antiproliferative effect |
| Study 2 | MCF-7 | 17.02 | Moderate antiproliferative effect |
These studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Preclinical animal models have shown promising results regarding the compound's efficacy in reducing tumor growth and metastasis. For example, in a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups .
Case Study: Acute Intoxication
A notable case reported acute intoxication due to the combined use of fentanyl and a related compound (U-47700), which shares structural similarities with this compound. This case emphasizes the importance of understanding the safety profile and potential risks associated with compounds in this chemical class .
Therapeutic Applications
Research indicates that compounds similar to this compound may be effective against various conditions such as:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide?
- Methodology : The compound can be synthesized via a two-step approach:
Amide Coupling : React 3-amino-2-hydroxybenzoic acid with N-methylcyclohexylamine using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF or THF under nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate) and optimize stoichiometry to minimize byproducts like unreacted amine or dimerization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl CH2 at δ ~1.2–1.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- IR : Validate hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and amide (C=O stretch ~1650–1680 cm⁻¹) groups .
- HRMS : Confirm molecular ion [M+H]+ at m/z 265.1552 (C14H20N2O2) .
Q. How can researchers address solubility challenges in aqueous assays?
- Strategies :
- Use DMSO as a primary solvent for stock solutions (e.g., 10 mM) and dilute in PBS or cell culture media (<1% DMSO final concentration) .
- For poor solubility, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Methodology :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions (e.g., 60°C in DMF with 1.2 eq HATU) .
- Catalyst Screening : Test alternatives like EDCI or PyBOP for improved coupling efficiency .
- In-line Analytics : Use LC-MS to detect intermediates and adjust reaction time dynamically .
Q. What mechanistic approaches resolve contradictions in biological activity data?
- Case Study : If antimicrobial assays show variability (e.g., MIC ranging from 8–32 µg/mL):
Standardize Assays : Use CLSI guidelines with internal controls (e.g., ciprofloxacin for bacteria) .
Membrane Permeability Studies : Perform fluorescent dye leakage assays to assess if activity correlates with membrane disruption .
Resistance Profiling : Test against efflux pump-deficient strains to identify transporter-mediated resistance .
Q. How can crystallographic data resolve discrepancies in predicted vs. observed NMR shifts?
- Workflow :
X-ray Crystallography : Obtain single crystals via vapor diffusion (e.g., dichloromethane/hexane). Submit data to CCDC (Cambridge Crystallographic Data Centre) for deposition .
DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify tautomers or conformational isomers .
Dynamic NMR : Conduct variable-temperature ¹H NMR to detect rotational barriers in the cyclohexyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
